

Core Properties and Mechanism of Action

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Compound of Interest

Compound Name: *Fsi-TN42*

Cat. No.: *B14075198*

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FSI-TN42 is a potent, specific, and orally bioavailable small molecule that irreversibly inhibits the ALDH1A1 enzyme.[1] ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA) from its precursor, retinaldehyde.[2][3][4] By blocking this enzymatic step, **FSI-TN42** effectively reduces the intracellular levels of retinoic acid, a potent signaling molecule that regulates a wide array of genes involved in cellular differentiation, proliferation, and metabolism.[3][4][5]

The primary applications of **FSI-TN42** explored to date are in the treatment of diet-induced obesity and as a targeted therapy against cancer stem cells (CSCs).

Role in Obesity and Metabolic Disease

In the context of metabolic disease, ALDH1A1 is predominantly expressed in white adipose tissue (WAT).[6] Genetic studies have shown that mice lacking the *Aldh1a1* gene are resistant to diet-induced obesity, highlighting this enzyme as a promising therapeutic target.[4] **FSI-TN42** leverages this by inhibiting ALDH1A1 in adipose tissue. This inhibition leads to an accumulation of retinaldehyde, which in turn activates the retinoic acid receptor (RAR) and induces a "browning" of white adipose tissue. This process involves the upregulation of a thermogenic transcriptional program, most notably the expression of Uncoupling Protein-1 (UCP1).[4][6] The increased UCP1 expression in WAT leads to uncoupled respiration and adaptive thermogenesis, thereby increasing energy expenditure and promoting weight loss by reducing fat mass without affecting lean mass.[4][7]

Role in Oncology: Targeting Cancer Stem Cells

In oncology, ALDH1A1 is recognized as a significant marker for cancer stem cells (CSCs) in a variety of solid tumors, including breast, ovarian, lung, and prostate cancers.[1][7][8][9] High

ALDH1A1 activity within a tumor is often correlated with increased chemoresistance, tumor recurrence, and poor patient prognosis.[1][8] ALDH1A1 contributes to the CSC phenotype by synthesizing retinoic acid, which activates downstream signaling pathways crucial for stemness, such as PI3K/AKT and Wnt/ β -catenin.[1][2][10] By inhibiting ALDH1A1, **FSI-TN42** can disrupt these pathways, leading to a reduction in the CSC population, decreased expression of stemness markers, and potentially re-sensitizing tumors to conventional chemotherapy.[9]

Quantitative Data

The following tables summarize the key quantitative data reported for **FSI-TN42**.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Fold Selectivity | Reference |
|------------------|---------|------------|------------------|-----------|
| IC ₅₀ | ALDH1A1 | 23 nM | ~800x | [1] |
| IC ₅₀ | ALDH1A2 | 18 μ M | - | [1] |

Table 2: In Vivo Pharmacodynamics in Mice

| Tissue | Assay | Effect of FSI-TN42 (N42) | Reference |
|----------------|-----------------------|--------------------------|-----------|
| Liver | RA Synthesis Capacity | >75% reduction | [5] |
| Adipose Tissue | RA Synthesis Capacity | ~30% reduction | [5] |

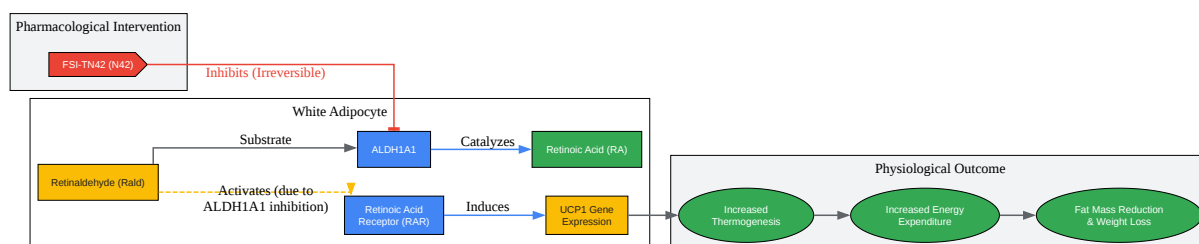
Table 3: Preclinical Efficacy in Diet-Induced Obesity Mouse Model

| Parameter | Observation | Note | Reference |
|-----------------------|--|---|--|
| Body Weight | Significantly accelerated weight loss compared to control | Specific quantitative data (e.g., mean % weight loss) was not available in the searched literature. | [4] [7] [11] |
| Fat Mass | Significant reduction | - | [4] [7] |
| Lean Mass | No significant change | - | [4] [7] |
| Food Intake | No significant alteration | - | [4] [7] |
| Energy Expenditure | Maintained at a similar level to control despite weight loss | - | [4] [7] |
| Substrate Utilization | Preferential use of fat postprandially | - | [7] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for **FSI-TN42** were mentioned as previously reported in literature but were not available in the search results.[\[5\]](#)[\[12\]](#)

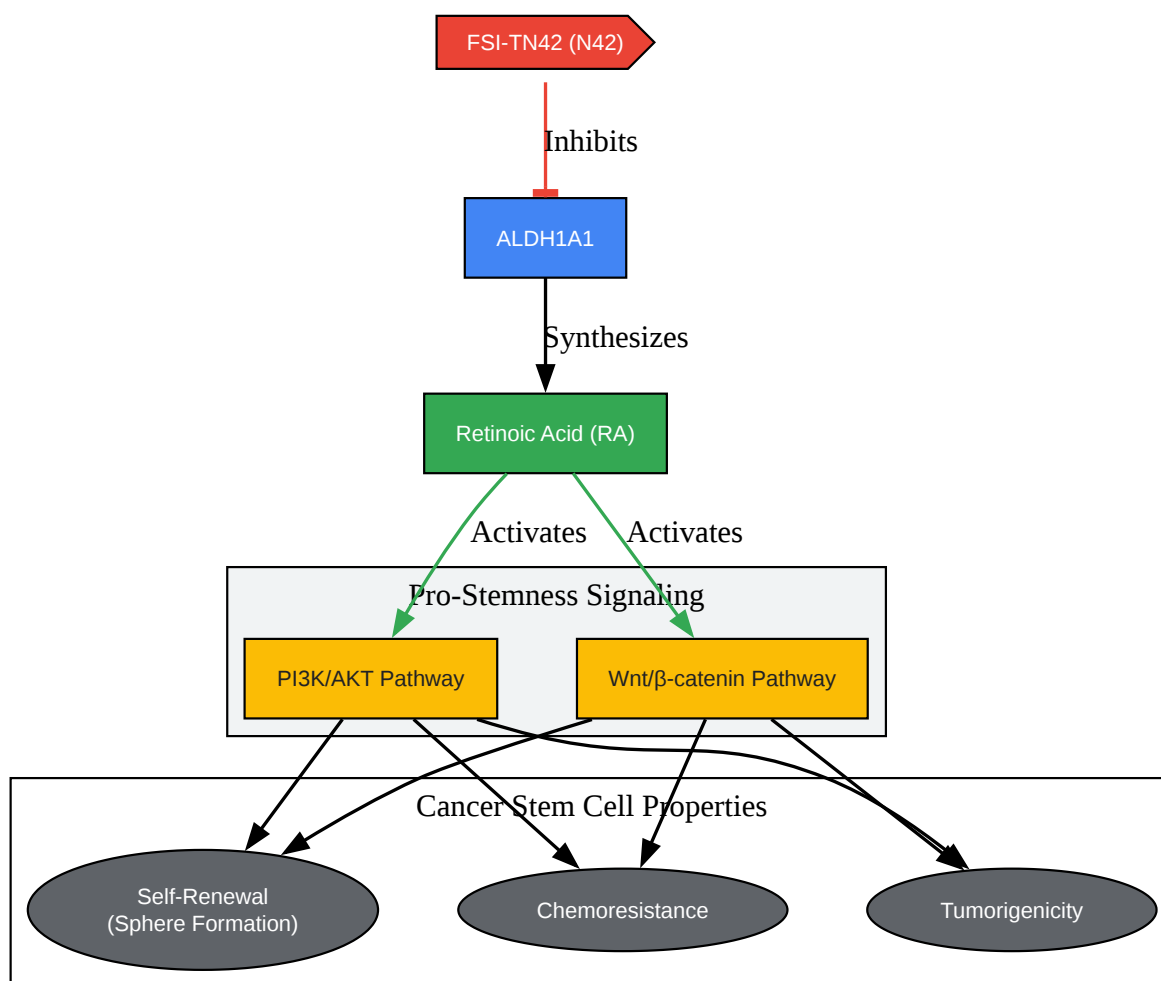
Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to visualize key pathways and processes related to **FSI-TN42**.



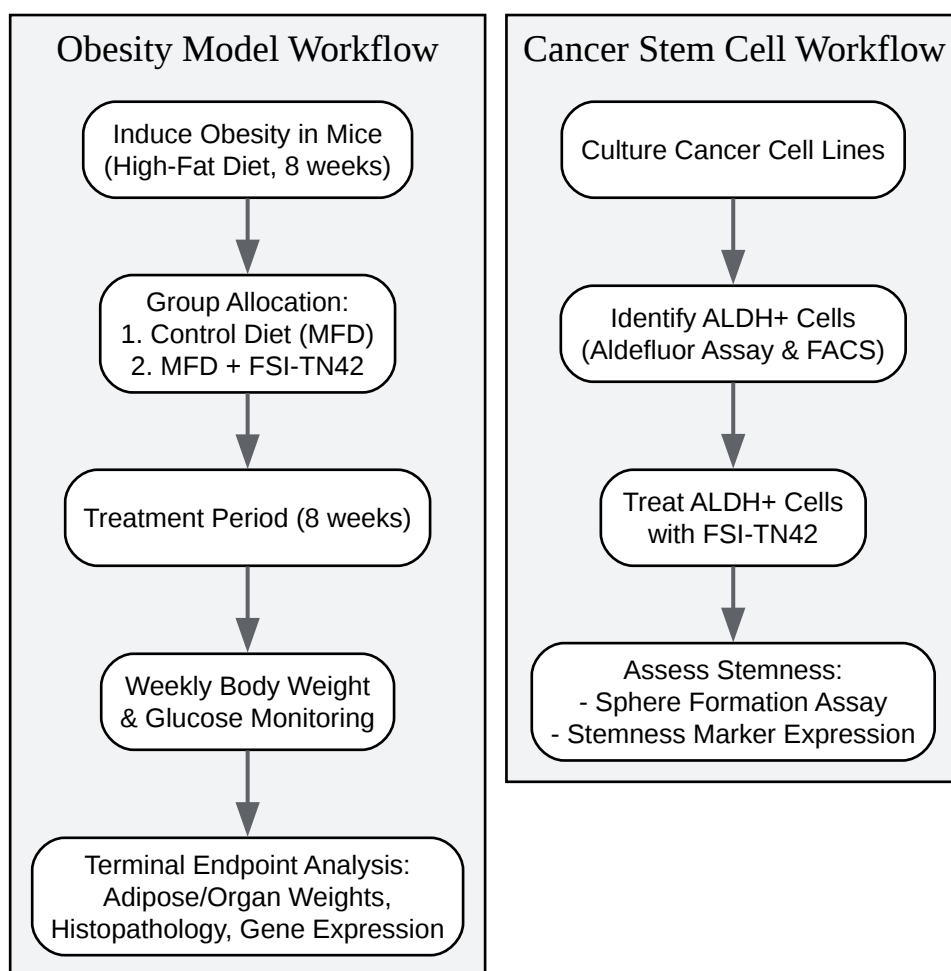
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Caption: **FSI-TN42** mechanism of action in promoting weight loss.



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Caption: ALDH1A1's role in maintaining cancer stem cell properties.



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Caption: Experimental workflows for **FSI-TN42** evaluation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the evaluation of ALDH1A1 inhibitors.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol is used to determine the IC₅₀ value of an inhibitor against purified ALDH1A1 enzyme.[13]

- Reagents and Materials:

- Purified recombinant human ALDH1A1 enzyme (100–200 nM).
- Assay Buffer: 25 mM BES buffer, pH 7.5.
- Cofactor: 200 μ M NAD⁺.
- Substrate: 100 μ M propionaldehyde.
- Test Compound: **FSI-TN42** dissolved in DMSO (typically 1% final concentration).
- 96-well UV-transparent microplate.
- Spectrophotometer capable of reading absorbance at 340 nm.
- Procedure:
 1. Prepare serial dilutions of **FSI-TN42** in DMSO.
 2. In each well of the microplate, add the assay buffer, ALDH1A1 enzyme, and NAD⁺.
 3. Add the diluted **FSI-TN42** or DMSO (for vehicle control) to the respective wells and incubate for a pre-determined time at room temperature.
 4. Initiate the enzymatic reaction by adding the propionaldehyde substrate to all wells.
 5. Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
 6. Record the reaction rate (V) for each inhibitor concentration.
 7. Calculate the percentage of inhibition relative to the vehicle control.
 8. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Diet-Induced Obesity Mouse Model

This protocol describes the in vivo efficacy testing of **FSI-TN42** in a mouse model of obesity.^[5]
^[7]^[13]

- Animals and Diet:
 - Male C57BL/6J mice.
 - High-Fat Diet (HFD) for obesity induction (e.g., 60% kcal from fat).
 - Moderate-Fat Diet (MFD) for the treatment phase.
 - Control Diet (Low-Fat).
- Procedure:
 1. Induction Phase: Feed mice an HFD for 8 weeks to induce obesity and insulin resistance.
 2. Treatment Phase:
 - Divide the obese mice into treatment groups (n=6-10 per group).
 - Group 1: MFD + Vehicle control.
 - Group 2: MFD + **FSI-TN42** (e.g., 1 g/kg of diet or 200 mg/kg body weight via oral gavage).[\[7\]](#)[\[13\]](#)
 - A separate non-obese control group is maintained on a low-fat diet throughout the study.
 3. Monitoring:
 - Record body weight weekly.
 - Monitor food intake.
 - Perform metabolic assessments such as fasting glucose tests every 4 weeks.
 4. Terminal Analysis: After the treatment period (e.g., 5-8 weeks), euthanize the animals and collect tissues.[\[5\]](#)[\[13\]](#)
 - Harvest and weigh visceral (epididymal, retroperitoneal) and subcutaneous adipose depots.

- Collect liver and other organs for histopathology to assess for toxicity (e.g., hepatic lipidosis).
- Analyze tissues for retinoid levels and the expression of genes related to metabolism and thermogenesis (e.g., UCP1).

Aldefluor Assay for Cancer Stem Cell Identification

This protocol is used to identify and isolate a population of cells with high ALDH activity, characteristic of CSCs.[\[6\]](#)[\[8\]](#)

- Reagents and Materials:
 - ALDEFLUOR™ Kit (STEMCELL Technologies).
 - Single-cell suspension of cancer cells (1×10^6 cells/mL) in ALDEFLUOR™ Assay Buffer.
 - Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, for the negative control.
 - Flow cytometer.
- Procedure:
 1. Prepare a single-cell suspension from the cancer cell line or primary tumor.
 2. Resuspend cells at 1×10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
 3. For each sample, prepare a "Test" tube and a "Control" tube.
 4. Add the activated ALDEFLUOR™ substrate to the "Test" tube.
 5. Immediately mix and transfer half of the cell suspension from the "Test" tube to the "Control" tube, which contains DEAB.
 6. Incubate both tubes for 30-60 minutes at 37°C, protected from light.
 7. After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.

8. Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "Test" sample that is absent in the DEAB "Control" sample. These cells can then be sorted for further experiments.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer cells, a key property of CSCs.^{[3][14]}

- Reagents and Materials:
 - Ultra-low attachment plates (e.g., 24-well or 96-well).
 - Serum-free sphere formation medium (e.g., DMEM/F12) supplemented with B-27 supplement, human epidermal growth factor (hEGF), and basic fibroblast growth factor (bFGF).
 - Single-cell suspension of cancer cells.
- Procedure:
 1. Prepare a single-cell suspension of the cells to be tested (e.g., FACS-sorted ALDH+ cells).
 2. Count the viable cells and dilute them in the sphere formation medium to a low density (e.g., 500-2000 cells/mL).
 3. Plate the cell suspension into the wells of an ultra-low attachment plate.
 4. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.
 5. Monitor the formation of floating, spherical colonies (spheres or tumorspheres) under a microscope.
 6. To quantify self-renewal, count the number of spheres formed per number of cells seeded. Spheres are typically defined as having a diameter greater than 50 µm.
 7. For serial passaging (a more stringent test of self-renewal), collect the primary spheres, dissociate them back into single cells, and re-plate them under the same conditions to assess secondary sphere formation.

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